molecular formula C4H10S2 B14713131 1,2-Bis(methylthio)ethane CAS No. 6628-18-8

1,2-Bis(methylthio)ethane

Cat. No.: B14713131
CAS No.: 6628-18-8
M. Wt: 122.3 g/mol
InChI Key: UJTDKNZVLGVLFT-UHFFFAOYSA-N
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Description

1,2-Bis(methylthio)ethane, also known as 2,5-Dithiahexane, is an organic compound with the molecular formula C4H10S2. It is characterized by the presence of two methylthio groups attached to an ethane backbone.

Preparation Methods

The synthesis of 1,2-Bis(methylthio)ethane typically involves the reaction of ethylene dichloride with sodium methylthiolate. The reaction proceeds under mild conditions, and the product is purified through distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,2-Bis(methylthio)ethane undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The methylthio groups can be substituted by other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,2-Bis(methylthio)ethane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(methylthio)ethane exerts its effects involves interactions with various molecular targets. The methylthio groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,2-Bis(methylthio)ethane can be compared with other similar compounds such as:

    1,2-Bis(methylmercapto)ethane: Similar in structure but with different reactivity due to the presence of mercapto groups.

    2,5-Dithiahexane: Another name for this compound, highlighting its sulfur-containing nature.

    Ethane, 1,1-bis(methylthio):

Properties

IUPAC Name

1,2-bis(methylsulfanyl)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-5-3-4-6-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTDKNZVLGVLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064427
Record name 1,2-Bis(methylthio)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless or pale yellow liquid; Dairy aroma with sulfureous note
Record name 2,5-Dithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

178.00 to 180.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 1,2-Bis(methylthio)ethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031708
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2,5-Dithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.039-1.049
Record name 2,5-Dithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/
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CAS No.

6628-18-8
Record name 1,2-Bis(methylthio)ethane
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Record name 2,5-Dithiahexane
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Record name 2,5-Dithiahexane
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Record name 1,2-Bis(methylthio)ethane
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Record name DITHIAHEXANE/2,5-
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Record name 2,5-DITHIAHEXANE
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Record name 1,2-Bis(methylthio)ethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031708
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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